N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuro[3,2-d]pyrimidin-2-yl core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidin-2-yl core, followed by the introduction of the 4-fluorophenyl and 4-methylphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
- Substitution : Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
- Oxidation : Sulfoxides and sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Investigated for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidin-2-yl core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The fluorophenyl and methylphenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds:
- N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
- N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide
Uniqueness: N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential applications. The presence of the benzofuro[3,2-d]pyrimidin-2-yl core, along with the fluorophenyl and methylphenyl groups, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)32-23)28-25(29)33-14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBPBCBSFBSIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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